molecular formula C15H19ClO3 B046939 Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate CAS No. 122115-52-0

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

Cat. No.: B046939
CAS No.: 122115-52-0
M. Wt: 282.76 g/mol
InChI Key: LOYUVAMHOITAML-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoate chain, which is further substituted with a 4-chlorophenyl group and a ketone functional group at the seventh carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-chlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 7-(4-chlorophenyl)-7-oxoheptanoic acid.

    Reduction: Ethyl 7-(4-chlorophenyl)-7-hydroxyheptanoate.

    Substitution: Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (if methoxide is used as the nucleophile).

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a lead compound in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is primarily related to its functional groups. The ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The 4-chlorophenyl group can interact with biological targets through hydrophobic interactions and potential halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Ethyl 7-(4-bromophenyl)-7-oxoheptanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 7-(4-methylphenyl)-7-oxoheptanoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness: Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which is not possible with the other similar compounds. This can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in medicinal chemistry.

Properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYUVAMHOITAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453998
Record name ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-52-0
Record name ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N-dimethylformamide(1 drop) was added to a tetrahydrofuran solution(40 ml) of pimelic acid monoethyl ester(25.5 g), and thereto oxalyl chloride(18.8 g) was added dropwise. After stirring for 2 hours at room temperature, the reaction mixture was concentrated. The residue was added dropwise to a mixture of chlorobenzene(61.0 g) and aluminum chloride anhydrous (36.1 g) under ice water. After stirring for 3 hours, the reaction mixture was poured into 1N-hydrochloric acid, and extracted with ethyl acetate. The ethyl acetate layer was washed with water, and dried(MgSO4). The solvent was evaporated to give ethyl 6-(4-chlorobenzoyl)hexanate (37.7 g, 97%) as an oily substance.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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